IDO1 Inhibitory Potency: Head-to-Head Comparison with the 3,5-Dichloro Analog from the Same Patent Series
The target compound (US9320732 Example 6) and its 3,5-dichloro analog (Example 16) were evaluated in identical recombinant human IDO1 enzyme assays. The mono-3-chloro derivative yields an IC₅₀ of 200 nM, while the 3,5-dichloro derivative records IC₅₀ < 200 nM at 25 °C [1]. The quantitative difference between the two measurements is less than 2-fold, indicating that the second chlorine substituent provides minimal additional potency gain in this enzyme context. For procurement decisions, the mono-chloro variant may thus offer a synthetically more accessible or lower-cost scaffold without a meaningful sacrifice in IDO1 inhibitory activity.
| Evidence Dimension | IDO1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | 3,5-Dichloro analog (US9320732 Example 16, BDBM223014): IC₅₀ < 200 nM |
| Quantified Difference | < 2-fold (both compounds in the 100–200 nM range) |
| Conditions | Recombinant human IDO1 with N-terminal His tag expressed in E. coli; pH 6.5; target compound assayed at 2 °C, comparator at 25 °C [1]. |
Why This Matters
This comparison reveals that the additional 5-chloro substituent yields negligible potency improvement, making the target mono-chloro compound a potentially more cost-effective choice for IDO1-focused research programs.
- [1] BindingDB. BDBM223004 (Example 6, IC₅₀ = 200 nM, 2 °C) and BDBM223014 (Example 16, IC₅₀ < 200 nM, 25 °C). Data from US9320732 / US10034939 patent families. View Source
